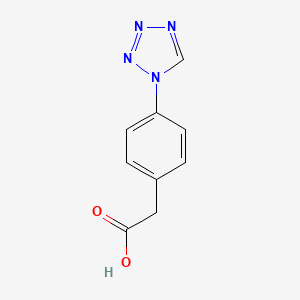

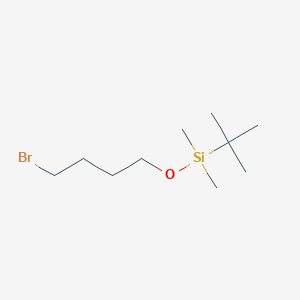

(4-溴丁氧基)(叔丁基)二甲基硅烷

描述

Synthesis Analysis

Although specific details on the synthesis of “(4-Bromobutoxy)(tert-butyl)dimethylsilane” itself were not found, related compounds provide insight into possible synthetic routes. For example, tert-butyl derivatives are often synthesized through Grignard reactions and hydroxyl-protection reactions, indicative of the methods that might be applied for synthesizing compounds with tert-butyl and bromobutoxy functional groups [(Li et al., 2019)].

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 4-tert-butyl-5,5-dimethyl-1,3-hexadiene, has been studied, showing an anti-conformation of the 1,3-diene skeleton and indicating the steric strain effects that might be similar in “(4-Bromobutoxy)(tert-butyl)dimethylsilane” (Hopf et al., 1998).

Chemical Reactions and Properties

Related research highlights the reactivity of tert-butyl-based compounds with various electrophiles, leading to functionalized products. This suggests that “(4-Bromobutoxy)(tert-butyl)dimethylsilane” may also undergo reactions with electrophiles to yield structurally diverse sulfones, as seen in the reactions of 3-bromo-2-(tert-butylsulfonyl)-1-propene (Auvray et al., 1985).

Physical Properties Analysis

The physical properties such as solubility, melting point, and boiling point of “(4-Bromobutoxy)(tert-butyl)dimethylsilane” can be inferred from similar compounds. For instance, the solubility and thermal stability of polyamides derived from tert-butyl-based compounds indicate that “(4-Bromobutoxy)(tert-butyl)dimethylsilane” might also possess notable solubility in polar solvents and high thermal stability (Hsiao et al., 2000).

Chemical Properties Analysis

The chemical behavior and reactivity towards nucleophiles or electrophiles can be somewhat predicted by examining the behavior of structurally similar compounds. The study of halomethyl derivatives of tert-butylfuran-2-carboxylic acid suggests that “(4-Bromobutoxy)(tert-butyl)dimethylsilane” could exhibit reactivity towards nucleophilic agents, leading to a variety of substitution products (Pevzner, 2003).

科学研究应用

钯催化的级联交叉偶联/环化

Demircan (2014) 的一项研究探讨了在钯催化的分子内-分子间级联交叉偶联中使用与 (4-溴丁氧基)(叔丁基)二甲基硅烷相关的化合物。这些反应在合成复杂的有机结构(包括茚满类似物和交叉共轭四烯)中很重要,这些结构在有机合成和药物研究中至关重要 (Demircan, 2014).

纳米粒子合成和应用

Fischer, Baier, and Mecking (2013) 讨论了在合成亮度增强、发射调谐的纳米粒子中使用溴和叔丁基二甲基硅烷衍生物。这些衍生自聚芴基元的纳米粒子显示出在有机发光二极管 (OLED) 和荧光成像等应用中的潜力 (Fischer, Baier, & Mecking, 2013).

羟基保护

Corey 和 Venkateswarlu (1972) 描述了与 (4-溴丁氧基)(叔丁基)二甲基硅烷相关的叔丁基二甲基甲硅烷基衍生物在合成有机化学中用于保护羟基。这种方法在合成复杂的有机分子(包括药物和前列腺素)中特别有用 (Corey & Venkateswarlu, 1972).

杂环化合物合成

Veith 和 Grosser (1982) 探索了使用叔丁基二甲基硅烷衍生物合成杂环化合物。他们的研究有助于开发具有潜在应用于制药和材料科学等各个行业的新材料和化学品 (Veith & Grosser, 1982).

有机金属化合物合成和反应性

Breunig 等人 (2013) 展示了叔丁基二甲基硅烷衍生物在有机金属化合物合成和研究中的应用。他们的研究提供了对这些化合物反应性的见解,这对于开发新的催化剂和材料至关重要 (Breunig 等人,2013).

安全和危害

未来方向

属性

IUPAC Name |

4-bromobutoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23BrOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORLKVKBZRVNMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342491 | |

| Record name | (4-bromobutoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89043-32-3 | |

| Record name | (4-bromobutoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。